molecular formula C7H18ClN B13471267 (2R)-4,4-dimethylpentan-2-amine hydrochloride

(2R)-4,4-dimethylpentan-2-amine hydrochloride

Cat. No.: B13471267
M. Wt: 151.68 g/mol
InChI Key: LJTPCFLSHIIRAL-FYZOBXCZSA-N
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Description

(2R)-4,4-dimethylpentan-2-amine hydrochloride is a chiral amine compound with significant applications in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by the presence of a chiral center, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4-dimethylpentan-2-amine hydrochloride typically involves the alkylation of a suitable amine precursor with a chiral alkyl halide. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include alkyl halides, amines, and suitable bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4-dimethylpentan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the chiral center.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R)-4,4-dimethylpentan-2-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-4,4-dimethylpentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R)-4,4-dimethylpentan-2-amine hydrochloride include other chiral amines and their derivatives, such as:

  • (2S)-4,4-dimethylpentan-2-amine hydrochloride
  • (2R,6R)-Hydroxynorketamine hydrochloride
  • (1R,2R)-trans-2-Aminocyclopentanol hydrochloride

Uniqueness

What sets this compound apart is its specific chiral configuration, which imparts unique properties and reactivity. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity.

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

(2R)-4,4-dimethylpentan-2-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-6(8)5-7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1

InChI Key

LJTPCFLSHIIRAL-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](CC(C)(C)C)N.Cl

Canonical SMILES

CC(CC(C)(C)C)N.Cl

Origin of Product

United States

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